molecular formula C19H14FN3O3S2 B3401147 N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide CAS No. 1040674-83-6

N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

Cat. No.: B3401147
CAS No.: 1040674-83-6
M. Wt: 415.5 g/mol
InChI Key: DUIFOXJSCQUWKB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a 1,2,4-oxadiazole heterocycle, a privileged structure in pharmaceutical development known for its bioisosteric properties, serving as a stable surrogate for ester and amide functionalities to improve metabolic stability and optimize drug-like characteristics . The molecular architecture combines this oxadiazole core with a thiophene-sulfonamide pharmacophore, a feature present in various bioactive molecules and patented sulfonamide compounds, suggesting potential for high-affinity target binding . The specific inclusion of a 4-fluorophenyl group and an N-methyl moiety is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic profile. Heterocyclic acrylic acid derivatives and sulfonamide compounds incorporating similar structural motifs are investigated as key scaffolds for developing novel therapeutics . Researchers can utilize this compound as a core building block for probe discovery or as a lead structure for optimization in programs targeting enzyme inhibition, such as carbonic anhydrase or histone deacetylases, given the known activity of related structures . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c1-23(15-9-7-14(20)8-10-15)28(24,25)16-11-12-27-17(16)19-21-18(22-26-19)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFOXJSCQUWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and an oxadiazole moiety, which are known to enhance biological activity. The presence of the 4-fluorophenyl and methyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds and derivatives. For instance, derivatives containing the oxadiazole moiety demonstrated significant activity against various pathogens. In one study, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving the activation of p53 and caspase pathways . For example, one derivative exhibited an IC50 value of 0.65 μM against MCF-7 cells, indicating potent cytotoxicity.

Enzyme Inhibition

Inhibition studies have revealed that compounds related to this compound can selectively inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases . The most active derivative showed K_i values in the picomolar range for hCA IX, suggesting that structural modifications could lead to highly selective inhibitors.

Case Studies

  • MCF-7 Cell Line Study : A study focused on the effects of oxadiazole derivatives on MCF-7 cells demonstrated that these compounds could significantly increase apoptosis markers such as p53 expression levels and caspase activation .
  • Carbonic Anhydrase Inhibition : Another investigation highlighted the selectivity of certain oxadiazole derivatives for hCA IX over other isoforms, showcasing their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Key Analogues :

  • N-(4-chlorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide (F845-0463): Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety.
  • N-(4-methoxyphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide (): Substitutes fluorine with a methoxy group.

Impact of Substituents :

  • Electron-Withdrawing Groups (F, Cl): Fluorine and chlorine increase the compound’s lipophilicity and resistance to oxidative metabolism.
  • Electron-Donating Groups (OCH₃) : Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity. This substitution also alters electronic effects on the sulfonamide nitrogen, influencing hydrogen-bonding capabilities .
Table 1: Physicochemical Properties of Analogues
Compound ID Molecular Formula Molecular Weight (g/mol) Substituent (X)
Target Compound C₁₉H₁₄FN₃O₃S₂ 415.46 4-Fluorophenyl
F845-0463 C₁₉H₁₄ClN₃O₃S₂ 431.92 4-Chlorophenyl
Compound C₂₀H₁₆FN₃O₄S₂ 445.48 4-Methoxyphenyl

Heterocyclic Core Modifications

1,2,4-Oxadiazole vs. 1,2,4-Triazole :
Compounds with 1,2,4-triazole cores (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) exhibit tautomerism between thione and thiol forms, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, 1,2,4-oxadiazoles lack tautomeric behavior, providing greater structural rigidity. This rigidity may improve target selectivity but reduce metabolic flexibility .

Thiophene vs. Pyrazole Derivatives : Pyrazole-based sulfonamides (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) show distinct electronic profiles due to the pyrazole’s aromaticity and nitrogen positioning. Thiophene-sulfonamides, however, offer enhanced sulfur-mediated interactions with metal ions in enzymatic active sites .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and sulfonamide coupling. Key steps include:

  • Cyclization : Use of nitrile oxides and thiophene precursors under reflux with catalysts like triethylamine .
  • Sulfonamide Formation : Coupling of thiophene-3-sulfonyl chloride with substituted aniline derivatives in anhydrous dichloromethane .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied. Analytical techniques like TLC and HPLC monitor intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry of the oxadiazole ring and sulfonamide linkage. Fluorine-specific 19F^{19} \text{F}-NMR resolves positional isomers .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight, while reverse-phase HPLC assesses purity (>95% threshold for biological assays) .
  • IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1350 cm1^{-1}) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodological Answer :

  • Solubility : Tested in DMSO, PBS, and ethanol via UV-Vis spectroscopy. Critical micelle concentration (CMC) may be determined for amphiphilic derivatives .
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. pH-dependent hydrolysis of the oxadiazole ring is monitored .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC50_{50} values may arise from off-target effects in cell-based models .
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed activity in vivo but not in vitro .
  • Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions to explain assay-specific potency variations .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Functional Group Modifications : Systematic substitution of the fluorophenyl or oxadiazole moiety. For example, replacing 4-fluorophenyl with 4-chlorophenyl alters steric/electronic profiles .
  • Biological Screening : Test derivatives against a panel of related targets (e.g., kinases, GPCRs) to map selectivity. Use SPR (surface plasmon resonance) for binding affinity quantification .
  • Crystallography : Co-crystallization with target proteins (e.g., using SHELX for refinement) identifies key binding interactions .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Modeling : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens for hERG channel liability .
  • QSAR Models : Train machine learning algorithms on datasets of sulfonamide derivatives to forecast absorption/distribution .

Q. How are crystallographic challenges addressed when resolving the compound’s solid-state structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. SHELXD/SHELXE handle phase problems in twinned crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters. Hydrogen bonding networks are validated using Mercury software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Reactant of Route 2
N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

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